molecular formula C10H7ClN2OS B10977322 5-chloro-N-(pyridin-3-yl)thiophene-2-carboxamide

5-chloro-N-(pyridin-3-yl)thiophene-2-carboxamide

Cat. No.: B10977322
M. Wt: 238.69 g/mol
InChI Key: YITPHPCFNOYBQQ-UHFFFAOYSA-N
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Description

5-chloro-N-(pyridin-3-yl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring substituted with a chlorine atom and a carboxamide group attached to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with thiophene-2-carboxylic acid and 3-aminopyridine.

    Chlorination: Thiophene-2-carboxylic acid is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.

    Amidation: The chlorinated thiophene-2-carboxylic acid is then reacted with 3-aminopyridine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for chlorination and amidation steps to enhance yield and purity while reducing reaction times and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted by nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-(pyridin-3-yl)thiophene-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development. It is often studied for its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It has been explored for its anti-inflammatory, anti-cancer, and antimicrobial properties. Researchers are particularly interested in its ability to modulate specific pathways involved in disease progression.

Industry

Industrially, this compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives are often tested for their efficacy and safety in various applications, leading to the development of new products.

Mechanism of Action

The mechanism of action of 5-chloro-N-(pyridin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity or modulating their function. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as inflammation, cell proliferation, and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(pyridin-2-yl)thiophene-2-carboxamide: Similar structure but with the pyridine ring attached at a different position.

    5-chloro-N-(pyridin-4-yl)thiophene-2-carboxamide: Another positional isomer with the pyridine ring attached at the 4-position.

    5-bromo-N-(pyridin-3-yl)thiophene-2-carboxamide: Similar compound with a bromine atom instead of chlorine.

Uniqueness

5-chloro-N-(pyridin-3-yl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorine atom and the pyridine ring can significantly affect the compound’s interaction with molecular targets, making it distinct from its isomers and analogs.

Properties

Molecular Formula

C10H7ClN2OS

Molecular Weight

238.69 g/mol

IUPAC Name

5-chloro-N-pyridin-3-ylthiophene-2-carboxamide

InChI

InChI=1S/C10H7ClN2OS/c11-9-4-3-8(15-9)10(14)13-7-2-1-5-12-6-7/h1-6H,(H,13,14)

InChI Key

YITPHPCFNOYBQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=C(S2)Cl

Origin of Product

United States

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